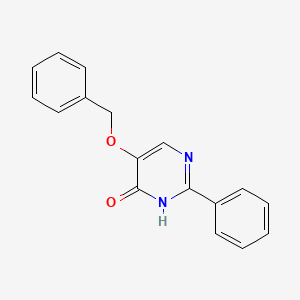

5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one

Description

Properties

CAS No. |

13922-55-9 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

2-phenyl-5-phenylmethoxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C17H14N2O2/c20-17-15(21-12-13-7-3-1-4-8-13)11-18-16(19-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20) |

InChI Key |

WXFACPZNERNEQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(NC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

O-Benzylation of Hydroxyurea Derivatives

One common approach starts from hydroxyurea, which is O-benzylated to introduce the benzyloxy group. This step is typically performed by reacting hydroxyurea with benzyl bromide in the presence of a base such as potassium hydroxide under reflux conditions. This yields 1-(benzyloxy)urea intermediates in high yield.

- Reaction conditions: Reflux with benzyl bromide and KOH.

- Yield: High, typically above 80%.

- Reference: Synthesis of 1-(benzyloxy)urea as a key intermediate for pyrimidinone derivatives.

Cyclocondensation to Form Pyrimidinone Core

The O-benzylated urea is then cyclocondensed with diethyl malonate or similar β-ketoesters to form the 5-(benzyloxy)-6-hydroxypyrimidine-2,4(1H,3H)-dione intermediate. This step can be performed under microwave irradiation (150 °C, 20 min) or conventional reflux (overnight).

- Reaction conditions: Microwave irradiation or reflux.

- Yield: Moderate.

- Reference: Microwave-assisted cyclocondensation for pyrimidinone synthesis.

Chlorination and Amination

The hydroxypyrimidine intermediate is converted to the corresponding 6-chloropyrimidine by reaction with phosphoryl chloride (POCl3) in the presence of a phase transfer catalyst such as benzyltriethylammonium chloride. Subsequent nucleophilic substitution with amines under microwave conditions yields 6-amino derivatives.

- Reaction conditions: POCl3 chlorination, followed by amination under microwave.

- Yield: Moderate to good.

- Reference: Chlorination and amination steps in pyrimidine synthesis.

Introduction of the Phenyl Group at the 2-Position

The phenyl substituent at the 2-position is typically introduced via Suzuki coupling or related palladium-catalyzed cross-coupling reactions starting from halogenated pyrimidine intermediates and phenylboronic acids.

- Catalysts: Pd(dppf)Cl2 or similar palladium complexes.

- Conditions: Reflux in 1,4-dioxane with aqueous sodium carbonate.

- Reference: Suzuki coupling for arylpyrimidine synthesis.

Debenzylation to Yield Final Compound

The benzyloxy protecting group is removed by catalytic hydrogenation using Pd-C under hydrogen atmosphere or by acid hydrolysis under microwave irradiation with trifluoroacetic acid (TFA).

- Method A: Catalytic hydrogenation with Pd-C in methanol under H2 (40-50 psi).

- Method B: Acid hydrolysis with TFA at 120 °C under microwave.

- Yield: 82–97% for hydrogenation; 50–77% for acid hydrolysis.

- Reference: Debenzylation methods for pyrimidinone derivatives.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| O-Benzylation | Hydroxyurea, benzyl bromide, KOH | Reflux | Several hours | >80 | High yield, key intermediate |

| Cyclocondensation | O-Benzylated urea, diethyl malonate | Microwave 150 °C or reflux | 20 min / overnight | Moderate | Microwave reduces reaction time |

| Chlorination | POCl3, BnEt3NCl | Reflux | Few hours | Moderate | Converts hydroxypyrimidine to chloride |

| Amination | Amines, N,N-dimethylaniline, microwave | Microwave heating | Short | Moderate to good | Efficient amination step |

| Suzuki Coupling | Halopyrimidine, phenylboronic acid, Pd catalyst | Reflux in 1,4-dioxane | 4 hours | Good | Introduces phenyl group at C-2 |

| Debenzylation (Hydrogenation) | Pd-C, H2 (40-50 psi), MeOH | Room temp to reflux | Hours | 82–97 | Preferred for high yield and purity |

| Debenzylation (Acid hydrolysis) | TFA, microwave irradiation | 120 °C | Minutes | 50–77 | Alternative method, lower yield |

Research Findings and Comparative Analysis

- The O-benzylation step is critical for introducing the benzyloxy group and is reliably high yielding.

- Microwave-assisted cyclocondensation significantly reduces reaction time compared to conventional heating without compromising yield.

- The chlorination and amination steps are well-established, with microwave conditions enhancing reaction efficiency.

- Suzuki coupling is the preferred method for introducing the phenyl substituent at the 2-position, offering good yields and functional group tolerance.

- Debenzylation by catalytic hydrogenation is superior in yield and purity compared to acid hydrolysis, which can lead to lower yields and requires chromatographic purification.

- The overall synthetic route is modular, allowing for variation in substituents and optimization of reaction conditions for scale-up.

Chemical Reactions Analysis

Chlorination with Phosphorus Oxychloride

The hydroxyl group at the 4-position undergoes chlorination using phosphorus oxychloride (POCl₃), converting it to a reactive chloride for subsequent substitutions .

| Reaction Parameter | Details |

|---|---|

| Reagent | POCl₃ (excess) |

| Temperature | Reflux (~110°C) |

| Solvent | Toluene or dichloromethane |

| Outcome | 4-Chloro-5-(benzyloxy)-2-phenylpyrimidine |

This step is critical for enhancing electrophilicity at the 4-position, enabling nucleophilic aromatic substitution (SNAr) .

Nucleophilic Substitution with Morpholine

The chlorinated intermediate reacts with morpholine to introduce a morpholine moiety at the 4-position, forming 4-morpholino derivatives.

Reaction Profile :

-

Conditions : Morpholine (excess), room temperature or mild heating

-

Solvent : Tetrahydrofuran (THF) or dichloromethane

-

Yield : Moderate to high (quantitative yields reported in analogous systems) .

Example Reaction :

Demethylation for Functional Group Modification

Demethylation removes protecting groups (e.g., benzyl) under acidic conditions. While specific details for this compound are sparse, analogous pyrimidinones use boron tribromide (BBr₃) to cleave ethers .

Typical Protocol :

-

Reagent : BBr₃ (1–2 equiv)

-

Temperature : 0°C to room temperature

-

Solvent : Dichloromethane

Acid-Catalyzed Hydrolysis

The benzyloxy group undergoes hydrolysis in acidic media to yield phenolic derivatives.

Conditions :

-

Reagents : HCl or H₂SO₄ (concentrated)

-

Temperature : Reflux (~100°C)

-

Solvent : Ethanol/water mixture

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation removes the benzyl protecting group, generating a hydroxyl substituent.

| Parameter | Details |

|---|---|

| Catalyst | Pd/C (10% w/w) |

| Pressure | H₂ (1–3 atm) |

| Solvent | Ethanol or ethyl acetate |

| Yield | High (>85% in analogous systems) . |

Comparative Reactivity Table

Structural and Analytical Data

Scientific Research Applications

Pharmacological Applications

1. Positive Allosteric Modulation

One of the primary applications of 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (mAChR). Research has shown that compounds based on the 6-phenylpyrimidin-4-one scaffold can enhance receptor activity, which is particularly beneficial in treating cognitive deficits associated with Alzheimer’s disease and schizophrenia. This modulation helps mitigate peripheral side effects commonly seen with orthosteric ligands, making it a promising therapeutic avenue .

2. Cancer Treatment

The compound has also been investigated for its potential in treating hyperproliferative disorders, such as cancer. It operates through mechanisms that may involve modulation of c-Met kinases, which are implicated in various cancers including melanoma. The ability to target these pathways suggests that this compound could play a role in developing novel cancer therapies .

3. Neurodegenerative Diseases

In addition to its role in cancer therapy, this compound has been studied for its neuroprotective effects. By influencing pathways associated with neurodegeneration, it holds potential for treating conditions like Alzheimer’s disease and other cognitive impairments .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several key steps that optimize yield and purity. The compound can be synthesized from precursor materials through reactions that include bromination and subsequent coupling reactions with various aromatic groups. Understanding the structure-activity relationship (SAR) is crucial for enhancing its efficacy and specificity in biological applications .

Case Studies and Research Findings

Case Study 1: Alzheimer’s Disease

A study highlighted the efficacy of 6-phenylpyrimidin-4-one derivatives as positive allosteric modulators at mAChR, demonstrating their potential to improve cognitive function in animal models of Alzheimer’s disease. The results indicated that these compounds could enhance acetylcholine signaling without the adverse effects typically associated with direct agonists .

Case Study 2: Cancer Therapeutics

In another investigation, derivatives of this compound were tested for their ability to inhibit tumor growth in xenograft models. The findings suggested that these compounds could effectively reduce tumor size and proliferation rates, supporting their potential use as anticancer agents .

Comparative Analysis of Related Compounds

| Compound Name | Primary Application | Mechanism of Action |

|---|---|---|

| This compound | Alzheimer's Disease, Cancer | Allosteric modulation, kinase inhibition |

| 6-Chloropyrimidin-4(3H)-one | Anticonvulsant | Sodium channel modulation |

| 2-Benzyl-5-bromopyrimidin-4(3H)-one | Antimicrobial | DNA synthesis inhibition |

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes involved in DNA replication or repair, thereby exerting cytotoxic effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from synthesis, physicochemical data, and biological activity:

Key Observations:

Structural Modifications and Physicochemical Properties: The benzyloxy group is a common feature in pyrimidinones, enhancing lipophilicity (e.g., log POW ~3.42 in Benzpyrimoxan ). Fluorinated analogs (e.g., 5-fluoro derivatives in ) may improve metabolic stability but reduce water solubility . Substituent Position: The placement of bulky groups (e.g., 4-(trifluoromethyl) in Benzpyrimoxan) significantly affects solubility and partition coefficients, which are critical for bioavailability .

Synthetic Efficiency: Suzuki coupling (e.g., compound 40 in ) yields 26.6%, suggesting challenges in steric hindrance for benzyloxy-containing pyrimidinones . ZnCl₂-catalyzed methods () offer higher yields for dihydropyrimidinones but require optimization for N-alkylation steps .

Biological Activity: Pyrimidinones with aryl/benzoyl groups (e.g., 5-benzoyl derivatives in ) demonstrate antimicrobial and insecticidal activity, likely due to interactions with enzyme active sites . 1,3-dibutyl substitutions () may enhance membrane permeability, contributing to antibacterial efficacy .

Biological Activity

5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H15N3O

- Molecular Weight : 265.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes:

- Inhibition of Monoamine Oxidase (MAO) : This compound has been shown to selectively inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters. Inhibiting MAO-B can enhance dopaminergic activity, making it a candidate for treating neurodegenerative diseases like Parkinson's disease .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect neuronal cells from oxidative stress, a key factor in neurodegeneration .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .

In Vitro Studies

Several studies have evaluated the pharmacological effects of this compound:

- MAO-B Inhibition : In vitro assays demonstrated that this compound effectively inhibits MAO-B with an IC50 value comparable to known inhibitors like rasagiline and safinamide. The inhibition is competitive and reversible, suggesting potential for therapeutic applications in Parkinson's disease management .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 0.062 | Competitive MAO-B inhibitor |

| Rasagiline | 0.0953 | Irreversible MAO-B inhibitor |

| Safinamide | 0.0572 | Reversible MAO-B inhibitor |

Case Studies

- Parkinson’s Disease Models : In a study involving animal models of Parkinson’s disease, administration of this compound resulted in improved motor function and reduced neuronal apoptosis, indicating its potential as a neuroprotective agent .

- Neuroprotection : The compound demonstrated significant neuroprotective effects against oxidative stress-induced cell death in cultured neuronal cells, reinforcing its role as an antioxidant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.